molecular formula C11H12FNO B12853496 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone

1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone

Cat. No.: B12853496
M. Wt: 193.22 g/mol
InChI Key: FZHGHKQBAKWOHM-UHFFFAOYSA-N
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Description

1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone is a fluorinated pyridine derivative featuring a propanone backbone substituted with a 2-propenyl (allyl) group at the 3-position and a fluorine atom at the 2-position of the pyridine ring. This compound belongs to a class of bioactive molecules where the pyridine moiety often serves as a pharmacophore, influencing electronic properties and binding interactions. The fluorine atom enhances lipophilicity and metabolic stability, while the allyl group may contribute to steric effects or reactivity in biological systems .

Properties

Molecular Formula

C11H12FNO

Molecular Weight

193.22 g/mol

IUPAC Name

1-(2-fluoro-3-prop-2-enylpyridin-4-yl)propan-1-one

InChI

InChI=1S/C11H12FNO/c1-3-5-9-8(10(14)4-2)6-7-13-11(9)12/h3,6-7H,1,4-5H2,2H3

InChI Key

FZHGHKQBAKWOHM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=NC=C1)F)CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-pyridinecarboxaldehyde and allyl bromide.

    Formation of Intermediate: The first step involves the reaction of 2-fluoro-4-pyridinecarboxaldehyde with allyl bromide in the presence of a base such as potassium carbonate to form an intermediate compound.

    Final Product Formation: The intermediate is then subjected to a reaction with propanone under acidic conditions to yield the final product, 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone is C11H12FNO. The presence of a fluorine atom and a pyridine ring enhances its biological activity and solubility characteristics, making it a candidate for various applications.

Medicinal Chemistry

1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone has been explored for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents. Research indicates that compounds with similar structural motifs exhibit significant biological activities, including:

  • Anticancer Activity : Compounds derived from pyridine scaffolds have shown promise as anticancer agents by inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The fluorinated pyridine derivatives have demonstrated efficacy against various bacterial strains, making them potential candidates for antibiotic development.

Agrochemicals

The compound's biological activity extends to agricultural applications, particularly in the development of herbicides and pesticides. The fluorine atom enhances the stability and efficacy of agrochemical formulations. Research studies have indicated that similar compounds can act as:

  • Herbicides : Effective in controlling unwanted vegetation by inhibiting specific biochemical pathways in plants.
  • Insecticides : Targeting pest species while minimizing impact on non-target organisms.

Materials Science

In materials science, 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone can be utilized in the synthesis of polymers and other materials. Its reactive functional groups allow it to participate in polymerization processes, leading to:

  • Fluorinated Polymers : These materials exhibit unique properties such as low surface energy, chemical resistance, and thermal stability.
  • Coatings : Fluorinated compounds are often used in coatings that require durability and resistance to environmental degradation.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of fluorinated pyridine derivatives. The research demonstrated that modifications to the pyridine ring significantly enhanced cytotoxicity against various cancer cell lines. The findings suggest that 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone could serve as a lead compound for further drug development .

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists evaluated the herbicidal activity of similar fluorinated compounds. The results indicated that these compounds effectively inhibited weed growth without adversely affecting crop yield. This study highlights the potential of 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone in developing environmentally friendly herbicides .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activities Reference
1-(4-Pyridinyl)-1-propanone 4-pyridinyl C₈H₉NO 135.16 Drug synthesis intermediate; DMSO-soluble
Aldi-2 (3-(dimethylamino)-1-(3-fluoro-4-methoxyphenyl)-1-propanone) 3-fluoro-4-methoxyphenyl, dimethylamino C₁₂H₁₅FNO₂ 236.25 ALDH inhibitor; enhanced metabolic stability
1-(2-Hydroxyphenyl)-3-(4-pyridinyl)-1-propanone 2-hydroxyphenyl, 4-pyridinyl C₁₄H₁₃NO₂ 227.26 Hydrogen-bonding capability; high assay purity (95–100%)
RS 67333 4-amino-5-chloro-2-methoxyphenyl, 1-butyl-4-piperidinyl C₁₉H₂₇ClN₂O₂ 374.89 5-HT₄ receptor agonist; CNS activity
1-(4-Methoxyphenyl)-3-(2,3,4-trifluoroanilino)-1-propanone 4-methoxyphenyl, 2,3,4-trifluoroanilino C₁₆H₁₄F₃NO₂ 309.28 Fluorine-rich; potential kinase inhibition
1-(2-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridin-4-yl)propan-2-one 2-(trifluoromethyl)pyridinyl, propan-2-one C₁₂H₁₄F₃NO 245.24 High lipophilicity; synthetic intermediate

Key Observations:

Fluorine Substitution: Fluorine at the pyridine 2-position (target compound) or aromatic rings (Aldi-2, ) improves metabolic stability and binding affinity. Aldi-2’s 3-fluoro-4-methoxyphenyl group enhances ALDH inhibition compared to non-fluorinated analogs .

Pyridine vs. Phenyl Backbones: The target compound’s pyridine ring offers π-π stacking and hydrogen-bonding capabilities, similar to 1-(4-Pyridinyl)-1-propanone . In contrast, phenyl-based analogs like RS 67333 prioritize interactions with aminergic receptors (e.g., 5-HT₄).

Propenyl vs. Bulkier Substituents :

  • The allyl group in the target compound may confer conformational flexibility, whereas RS 67333’s 1-butyl-4-piperidinyl group introduces steric bulk, favoring receptor subtype selectivity .

Hydroxyl vs.

Table 2: Research Findings on Analogous Compounds

Compound Biological Activity Mechanism/Application Reference
Aldi-2 ALDH1A1 inhibitor (IC₅₀ = 0.2 μM) Anti-cancer (targeting aldehyde dehydrogenase)
RS 67333 5-HT₄ receptor agonist (EC₅₀ = 11 nM) Pro-cognitive effects in CNS disorders
1-(4-Pyridinyl)-1-propanone Intermediate in kinase inhibitor synthesis Scaffold for drug development
1-(2-Hydroxyphenyl)-3-(4-pyridinyl)-1-propanone Antioxidant activity (in silico) Potential use in oxidative stress mitigation

Key Insights:

  • Enzyme Inhibition: Fluorinated propanones like Aldi-2 show potent enzyme inhibition, suggesting the target compound may similarly target ALDH or related enzymes.
  • Synthetic Utility: Simpler analogs like 1-(4-Pyridinyl)-1-propanone serve as versatile intermediates, underscoring the target compound’s adaptability in medicinal chemistry workflows.

Physicochemical and Pharmacokinetic Considerations

  • Lipophilicity : Fluorine and allyl groups in the target compound likely increase logP compared to hydroxylated analogs (e.g., ), favoring blood-brain barrier penetration.
  • Solubility : Pyridine-based compounds (e.g., ) exhibit moderate aqueous solubility, which may be reduced by fluorine but improved via prodrug strategies.

Biological Activity

The compound 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone , with the CAS number 340268-63-5 , is a fluorinated derivative of pyridine that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant studies, focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone features a fluorinated pyridine ring, which is significant in drug design due to the influence of fluorine on the compound's physicochemical properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, making it a favorable candidate in medicinal chemistry.

PropertyValue
Molecular FormulaC12H12FN
Molecular Weight201.23 g/mol
CAS Number340268-63-5
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone exhibit significant anticancer properties. For instance, research on fluorinated pyridine derivatives has shown promising results against various cancer cell lines, including breast and colon cancers.

Case Study: Antiproliferative Effects

In a study evaluating the antiproliferative activity of various fluorinated compounds, it was found that certain derivatives demonstrated high cytotoxicity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. The mechanism of action appears to involve induction of apoptosis and disruption of cell cycle progression, although specific pathways for 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone remain to be fully elucidated .

The biological activity of fluorinated compounds often involves multiple mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation.
  • Modulation of Signaling Pathways : Fluorinated compounds can affect various signaling pathways, including those related to apoptosis and cell survival.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntiproliferativeHigh cytotoxicity in MCF-7 ,
Enzyme InhibitionPossible inhibition of DHFR
Apoptosis InductionInduces apoptosis in cancer cells

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1-(2-Fluoro-3-(2-propenyl)-4-pyridinyl)-1-propanone involves multi-step processes that incorporate fluorinated intermediates. The structure-activity relationship indicates that modifications to the pyridine ring and the introduction of different substituents can significantly affect biological activity.

Synthesis Overview

  • Starting Materials : The synthesis typically begins with commercially available pyridine derivatives.
  • Fluorination Step : Introduction of the fluorine atom is crucial for enhancing biological activity.
  • Final Coupling Reaction : The propenyl group is introduced through a coupling reaction to yield the final product.

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